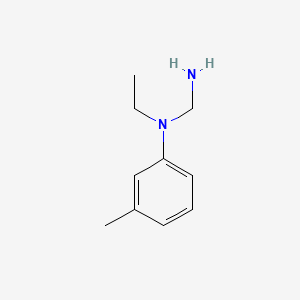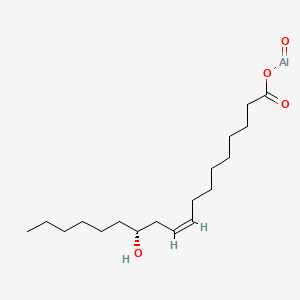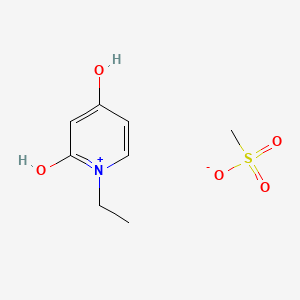
2,4-Dihydroxybenzylammonium methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanesulfonate de 2,4-dihydroxybenzylammonium implique généralement la réaction de la 2,4-dihydroxybenzylamine avec l'acide méthanesulfonique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les conditions de réaction peuvent inclure des températures spécifiques, des solvants et des catalyseurs pour optimiser le rendement et la pureté du composé .
Méthodes de production industrielle
Dans un environnement industriel, la production du méthanesulfonate de 2,4-dihydroxybenzylammonium peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus peut être optimisé en termes de rentabilité et d'efficacité, en tenant compte de la mise à l'échelle de la réaction, de la purification et du contrôle de la qualité pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le méthanesulfonate de 2,4-dihydroxybenzylammonium peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits d'oxydation correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions de ces réactions peuvent varier en fonction du résultat souhaité, notamment la température, la pression et le choix du solvant .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire des composés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le méthanesulfonate de 2,4-dihydroxybenzylammonium a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.
Biologie : Le composé peut être utilisé dans des études biologiques pour étudier ses effets sur les systèmes biologiques.
Médecine : La recherche peut explorer ses applications thérapeutiques potentielles et ses effets sur la santé humaine.
Mécanisme d'action
Le mécanisme d'action du méthanesulfonate de 2,4-dihydroxybenzylammonium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à certains récepteurs ou enzymes, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2,4-Dihydroxybenzylammonium methanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications and effects on human health.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxybenzylammonium methanesulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au méthanesulfonate de 2,4-dihydroxybenzylammonium comprennent d'autres dérivés du benzylammonium et des sels de méthanesulfonate. Ces composés peuvent partager des propriétés chimiques et une réactivité similaires, mais diffèrent par leurs structures et leurs applications spécifiques .
Unicité
Sa capacité à subir diverses réactions chimiques et son utilisation potentielle dans divers domaines en font un composé précieux pour la recherche scientifique et les applications industrielles .
Propriétés
Numéro CAS |
93777-56-1 |
|---|---|
Formule moléculaire |
C8H13NO5S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
1-ethylpyridin-1-ium-2,4-diol;methanesulfonate |
InChI |
InChI=1S/C7H9NO2.CH4O3S/c1-2-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2H2,1H3,(H,9,10);1H3,(H,2,3,4) |
Clé InChI |
GHAGIPLONZRNQN-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(C=C(C=C1)O)O.CS(=O)(=O)[O-] |
Numéros CAS associés |
63452-56-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
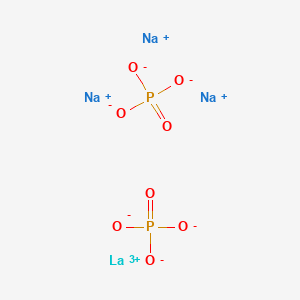

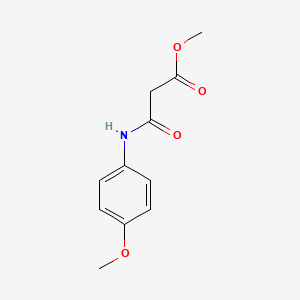
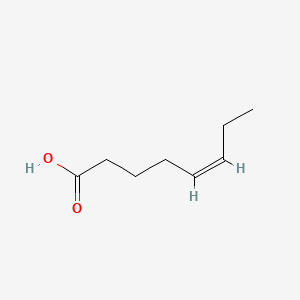
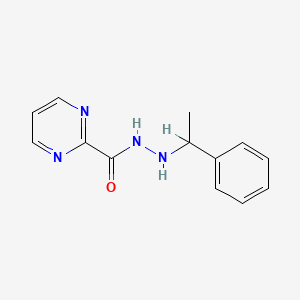
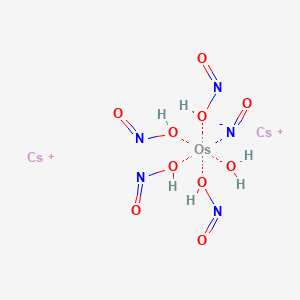

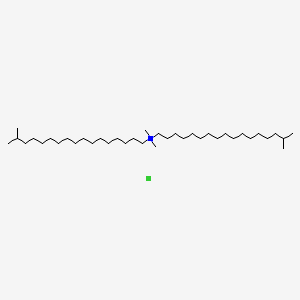

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
